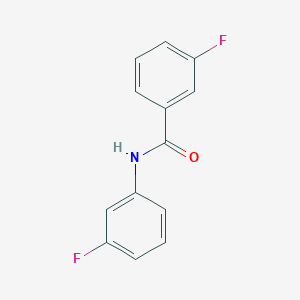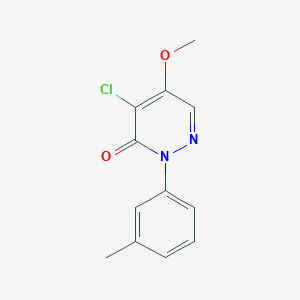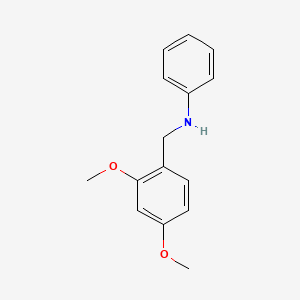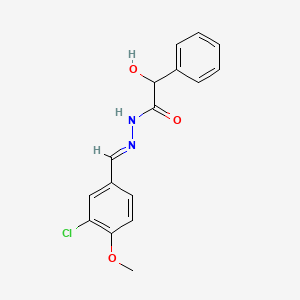
3-fluoro-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(3-fluorophenyl)benzamide, also known as FFPhB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FFPhB is a fluorinated derivative of N-phenylbenzamide, which is a common structural motif in many bioactive molecules. The introduction of fluorine atoms into the phenyl ring of FFPhB has been shown to enhance its biological activity and selectivity, making it an attractive target for drug discovery.
作用機序
The mechanism of action of 3-fluoro-N-(3-fluorophenyl)benzamide is not fully understood, but it is thought to involve the binding of the compound to its target enzymes or receptors, leading to inhibition of their activity. The fluorine atoms in this compound are believed to play a key role in its biological activity by enhancing its binding affinity and selectivity for its targets.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its target enzymes or receptors. For example, inhibition of MMPs by this compound has been shown to reduce the invasiveness and metastatic potential of cancer cells. Inhibition of HDACs by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 3-fluoro-N-(3-fluorophenyl)benzamide for lab experiments is its potent biological activity and selectivity for its targets, which makes it a valuable tool for studying the role of these targets in disease states. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-fluoro-N-(3-fluorophenyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives, which could improve its availability for research and drug discovery. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biochemical and physiological pathways.
合成法
3-fluoro-N-(3-fluorophenyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid by reacting it with thionyl chloride. The resulting intermediate is then reacted with 3-fluoroaniline in the presence of a base such as sodium carbonate to yield this compound. The overall yield of this compound synthesis is typically around 50%.
科学的研究の応用
3-fluoro-N-(3-fluorophenyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors that are involved in various disease states, including cancer, inflammation, and neurological disorders. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are implicated in cancer and neurological disorders.
特性
IUPAC Name |
3-fluoro-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVBHJXHYLJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)


![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)